4-[({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid
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Overview
Description
4-[({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a benzoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a chlorophenyl derivative and a thioamide. The benzoic acid moiety is then introduced through a coupling reaction, often facilitated by a catalyst such as palladium in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the thiazole ring or the benzoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and chlorophenyl group play crucial roles in binding to these targets, leading to various biological effects. The compound can modulate signaling pathways and inhibit the activity of certain enzymes, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
4-[({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C19H15ClN2O3S |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
4-[[[2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C19H15ClN2O3S/c1-11-16(26-18(22-11)13-6-8-15(20)9-7-13)17(23)21-10-12-2-4-14(5-3-12)19(24)25/h2-9H,10H2,1H3,(H,21,23)(H,24,25) |
InChI Key |
OFGQEVHNHRMNSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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